molecular formula C16H12BrNO3 B1405384 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile CAS No. 1217366-74-9

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

Cat. No. B1405384
M. Wt: 346.17 g/mol
InChI Key: LYBDMDIHPQNASE-UHFFFAOYSA-N
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Description

“4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile” is an organic compound with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C16H12BrNO3/c17-15-6-5-13 (9-14 (15)16-19-7-8-20-16)21-12-3-1-11 (10-18)2-4-12/h1-6,9,16H,7-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 346.18 g/mol . It has a topological polar surface area of 42.2 Ų . The compound has a complexity of 244 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond .

Scientific Research Applications

  • Organic Synthesis

    • This compound is an essential organic reagent that can be used as a building block for the synthesis of many organic compounds .
  • Antimicrobial and Antiproliferative Agents

    • A related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied for its antimicrobial and antiproliferative properties .
    • The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • The results revealed that some of the synthesized compounds have promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .
  • Chemical Research

    • This compound is often used in chemical research as a reagent . It can be used as a building block for the synthesis of many organic compounds .
  • Pharmaceutical Research

    • A related compound, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, is noted as a useful research chemical . While not the exact compound, it suggests potential use in pharmaceutical research.
  • Chemical Synthesis

    • This compound is often used in chemical synthesis as a reagent . It can be used as a building block for the synthesis of many organic compounds .
  • Research Chemical

    • A related compound, 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile, is noted as a useful research chemical . While not the exact compound, it suggests potential use in research.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

4-[4-bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-15-6-5-13(9-14(15)16-19-7-8-20-16)21-12-3-1-11(10-18)2-4-12/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBDMDIHPQNASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile

CAS RN

1217366-74-9
Record name 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217366749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5RB3K89T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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